![molecular formula C17H17N3 B13923464 n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)
n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine typically involves the reaction of 2-methylphenylhydrazine with an appropriate indole derivative under specific conditions. One common method involves the use of a cyclization reaction, where the starting materials are subjected to a series of chemical transformations to form the desired indole structure . The reaction conditions often include the use of a catalyst, such as azobisisobutyronitrile (AIBN), and solvents like 1-propanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions: n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
科学的研究の応用
n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine has several scientific research applications, including:
作用機序
The mechanism of action of n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- n-[2-(2-Methylphenyl)-1h-indol-2-yl]acetamidine
- n-[2-(2-Methylphenyl)-1h-indol-3-yl]acetamidine
- n-[2-(2-Methylphenyl)-1h-indol-4-yl]acetamidine
Comparison: While these compounds share a similar indole structure, their unique substitution patterns and functional groups can lead to different chemical and biological properties. n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine is unique due to its specific substitution at the 5-position of the indole ring, which can influence its reactivity and interactions with molecular targets .
特性
分子式 |
C17H17N3 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC名 |
N'-[2-(2-methylphenyl)-1H-indol-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H17N3/c1-11-5-3-4-6-15(11)17-10-13-9-14(19-12(2)18)7-8-16(13)20-17/h3-10,20H,1-2H3,(H2,18,19) |
InChIキー |
RBYCDGPMORNBGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC3=C(N2)C=CC(=C3)N=C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


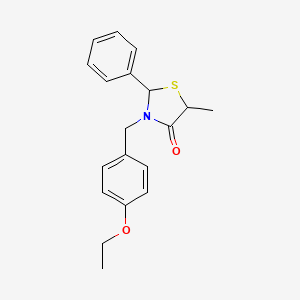
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)

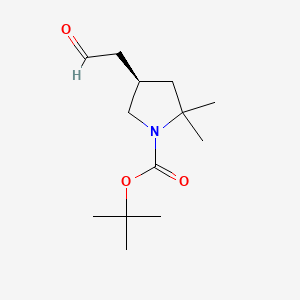
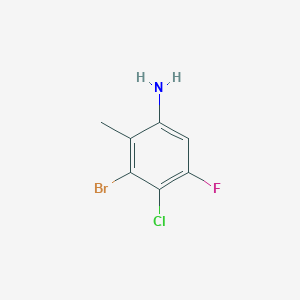
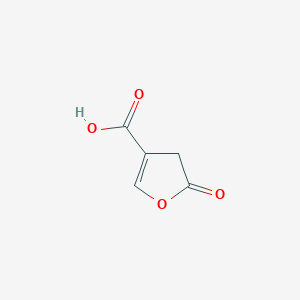
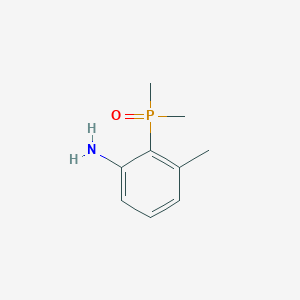
![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)
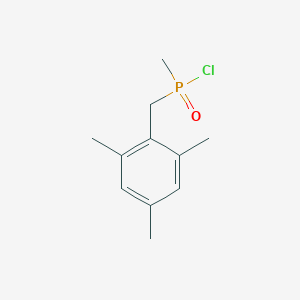
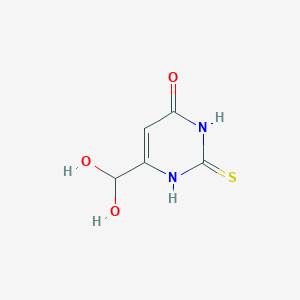


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
